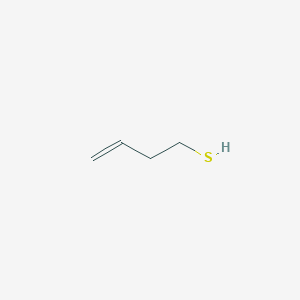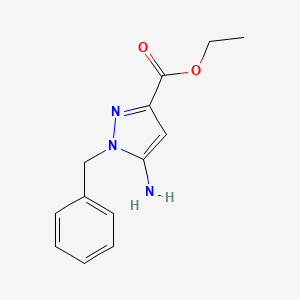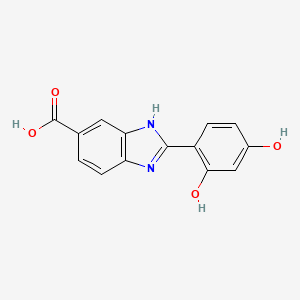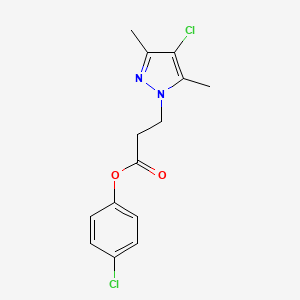![molecular formula C24H21N3O B12123946 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine, followed by further functionalization steps. The reaction conditions often involve the use of Brønsted acids such as acetic, formic, or hydrochloric acid as catalysts . Additionally, modern methods may employ transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization .
Industrial Production Methods
For industrial production, the use of microwave irradiation and nanoparticles as catalysts has been explored to enhance the efficiency and yield of the synthesis process. For example, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used to catalyze the reactions under aqueous conditions, achieving high yields .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the indoloquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and phenoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents such as acetonitrile .
Major Products
The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, stabilizing the DNA duplex and potentially inhibiting the replication of cancer cells . Additionally, it may interact with specific enzymes and receptors, modulating various biochemical pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline
- 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its high stability, solubility, and potential for DNA intercalation make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C24H21N3O |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
7-methyl-6-[2-(3-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-16-7-5-9-18(15-16)28-14-13-27-23-17(2)8-6-10-19(23)22-24(27)26-21-12-4-3-11-20(21)25-22/h3-12,15H,13-14H2,1-2H3 |
InChI-Schlüssel |
HEEQEAQEUXPWTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B12123873.png)
![Methyl 4-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B12123878.png)


![[5-Bromo-2-(methylamino)pyridin-3-yl]methanol](/img/structure/B12123886.png)
![Ethyl 1-[(3-chloro-4-methylphenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12123890.png)

![4-(furan-2-ylcarbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123897.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)




![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
